molecular formula C20H25NO3S B2561268 4-(propan-2-yloxy)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzamide CAS No. 1203301-35-2

4-(propan-2-yloxy)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzamide

Cat. No.: B2561268
CAS No.: 1203301-35-2
M. Wt: 359.48
InChI Key: OSFCBTIGVFSRFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(propan-2-yloxy)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzamide is a complex organic compound that features a benzamide core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(propan-2-yloxy)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzamide typically involves multiple steps, starting with the preparation of the benzamide core and subsequent functionalization. One common route involves the reaction of 4-hydroxybenzamide with isopropyl bromide to introduce the propan-2-yloxy group. This is followed by the reaction with 4-(thiophen-2-yl)oxan-4-ylmethyl chloride to attach the thiophene and oxane groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(propan-2-yloxy)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzamide core can be reduced to form amines.

    Substitution: The propan-2-yloxy group can be substituted with other alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using alkoxides in the presence of a base.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted benzamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(propan-2-yloxy)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 4-(propan-2-yloxy)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with cellular receptors to modulate signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(propan-2-yloxy)phenyl]-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol
  • 2-({4-[(2-Isopropoxyethoxy)methyl]phenoxy}methyl)oxirane

Uniqueness

4-(propan-2-yloxy)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-propan-2-yloxy-N-[(4-thiophen-2-yloxan-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO3S/c1-15(2)24-17-7-5-16(6-8-17)19(22)21-14-20(9-11-23-12-10-20)18-4-3-13-25-18/h3-8,13,15H,9-12,14H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSFCBTIGVFSRFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NCC2(CCOCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.